Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate
Overview
Description
“Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate” is a chemical compound with the CAS Number: 1548163-89-8. It has a molecular weight of 318.23 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H16BrNO2S/c1-16-12(15)9-3-2-4-14(6-9)7-11-5-10(13)8-17-11/h5,8-9H,2-4,6-7H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 318.23 . It is stored at refrigerated temperatures .Scientific Research Applications
Synthesis Techniques
- Oxindole Synthesis via Palladium-catalyzed CH Functionalization : This method, involving palladium catalysts for CH functionalization, could potentially be applied to synthesize derivatives of "Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate" for various research purposes, including medicinal chemistry synthesis (Magano et al., 2014).
Heterocyclic Chemistry
- Synthesis of Functionalized 2-Amino-1,3-selenazole-5-carboxylates : The methodologies for synthesizing chiral heterocyclic amino acids, as detailed, could provide foundational techniques for creating functionalized derivatives of "Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate" for exploring their biological activities or physical properties (Malinauskienė et al., 2018).
Catalysis and Synthetic Applications
- Metal/Organo Relay Catalysis : The use of a FeCl2/Et3N binary catalytic system for the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates showcases a relay catalytic cascade reaction approach. This technique could be adapted for synthesizing structurally complex derivatives of "Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate" for research into their catalytic or biological functionalities (Galenko et al., 2015).
Chemical Reactivity and Characterization
- Indirect Electrochemical Oxidation : This research on the indirect electrochemical oxidation of piperidin-4-ones could provide insights into novel methods for modifying "Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate". Such modifications could explore the compound's reactivity, potentially leading to new applications in synthetic chemistry or materials science (Elinson et al., 2006).
Safety And Hazards
properties
IUPAC Name |
methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-16-12(15)9-2-4-14(5-3-9)7-11-6-10(13)8-17-11/h6,8-9H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSBBBDNLHZOKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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